6-(3-methoxypropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
The compound “6-(3-methoxypropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a versatile material used in diverse scientific research areas like drug discovery, organic synthesis, and material. It belongs to the class of heterocyclic pyrimidine compounds, which are known for their high degree of structural diversity and broad therapeutic potential .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar pyrimidine-based compounds have been synthesized via reactions involving hydrazonoyl halides and alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . The specific molecular structure of “this compound” was not found in the search results.Scientific Research Applications
Structural and Computational Analysis
Research on pyrrolopyrimidine derivatives often includes structural characterization and computational studies to understand their properties and potential applications. For example, a study on a tetrahydropyrimidine-2,4-dione compound highlighted the structural features through crystallography, providing insights into molecular interactions and conformation (N. R. El‐Brollosy et al., 2012). Similarly, computational studies offer valuable information on the electronic structures, vibrational frequencies, and reactivity of pyrrolopyrimidine derivatives, assisting in the development of novel compounds with specific properties (Abida Ashraf et al., 2019).
Antimicrobial and Antitumor Applications
The pyrrolopyrimidine ring structure has been explored for its potential pharmacological activities, including antimicrobial and antitumor effects. Research into pyridopyrimidine derivatives containing Schiff bases of certain amino acids has shown promising antibacterial and antifungal activities, suggesting the utility of these compounds in developing new antibacterial and antitumor agents (S. Alwan et al., 2014).
Organic Synthesis and Drug Development
Pyrrolopyrimidine derivatives serve as important scaffolds in organic synthesis and drug development. Studies have explored the synthesis and functionalization of these compounds for various applications, including the development of maleimide scaffolds from pyrrolidine-2,5-diones, which are of interest in medicinal chemistry and drug development (Maocai Yan et al., 2018).
Electron Transport and Polymer Solar Cells
The electron-deficient nature and planar structure of pyrrolopyrimidine derivatives, such as those incorporating diketopyrrolopyrrole (DPP) backbones, have been investigated for their potential in enhancing electron mobility and conductivity in polymer solar cells. These properties make them suitable as electron transport layers, contributing to improved power conversion efficiency (Lin Hu et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
6-(3-methoxypropyl)-4-(4-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-11-4-6-12(7-5-11)15-14-13(18-17(22)19-15)10-20(16(14)21)8-3-9-23-2/h4-7,15H,3,8-10H2,1-2H3,(H2,18,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUUOMBQWINTCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCCOC)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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